molecular formula C9H7F2N3 B12089099 2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile

2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile

Cat. No.: B12089099
M. Wt: 195.17 g/mol
InChI Key: WBUKGCSOKYTAFG-UHFFFAOYSA-N
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Description

2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a difluoro-substituted azetidine ring attached to an isonicotinonitrile moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,3-difluoro-1-aminopropane and a suitable electrophile.

    Attachment to Isonicotinonitrile: The azetidine ring is then coupled with isonicotinonitrile using a nucleophilic substitution reaction. This step may require the use of a base such as triethylamine and a solvent like dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Oxidation and Reduction: The azetidine ring and nitrile group can be subjected to oxidation and reduction reactions, respectively.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Oxidation: Oxidized forms of the azetidine ring.

    Reduction: Reduced forms of the nitrile group, such as amines.

    Hydrolysis: Amides or carboxylic acids derived from the nitrile group.

Scientific Research Applications

2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoro-substituted azetidine ring may interact with enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-azetidine-1-carboxamide
  • 3,3-Difluoro-azetidine-1-sulfonamide
  • 3,3-Difluoro-azetidine-1-phosphonate

Uniqueness

2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile is unique due to the presence of both the difluoro-substituted azetidine ring and the isonicotinonitrile moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)pyridine-4-carbonitrile

InChI

InChI=1S/C9H7F2N3/c10-9(11)5-14(6-9)8-3-7(4-12)1-2-13-8/h1-3H,5-6H2

InChI Key

WBUKGCSOKYTAFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C#N)(F)F

Origin of Product

United States

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